[(2R)-3-carboxy-2-[(3-hydroxybutanoyl)oxy]propyl]trimethylazanium
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Overview
Description
[(2R)-3-carboxy-2-[(3-hydroxybutanoyl)oxy]propyl]trimethylazanium is a complex organic compound that belongs to the class of lysophosphatidylcholines. These compounds are known for their amphiphilic properties, meaning they have both hydrophilic (water-attracting) and lipophilic (fat-attracting) characteristics. This unique structure allows them to play crucial roles in biological membranes and various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-3-carboxy-2-[(3-hydroxybutanoyl)oxy]propyl]trimethylazanium typically involves the esterification of a hydroxy acid with a carboxylic acid derivative. The reaction conditions often require a catalyst, such as sulfuric acid, and are carried out under reflux to ensure complete reaction. The product is then purified using techniques like recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the constant production of the compound by continuously feeding reactants into a reactor and collecting the product. This approach is efficient and can be easily scaled up to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
[(2R)-3-carboxy-2-[(3-hydroxybutanoyl)oxy]propyl]trimethylazanium undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carboxyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
[(2R)-3-carboxy-2-[(3-hydroxybutanoyl)oxy]propyl]trimethylazanium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Plays a role in membrane biology and is used in studies involving cell signaling and lipid metabolism.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the production of emulsifiers and surfactants
Mechanism of Action
The mechanism of action of [(2R)-3-carboxy-2-[(3-hydroxybutanoyl)oxy]propyl]trimethylazanium involves its interaction with biological membranes. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane trafficking .
Comparison with Similar Compounds
Similar Compounds
Lysophosphatidylcholine: Shares similar amphiphilic properties and biological roles.
Phosphatidylcholine: Another membrane lipid with similar functions but a more complex structure.
Carnitine: Involved in lipid metabolism and shares some structural similarities.
Uniqueness
[(2R)-3-carboxy-2-[(3-hydroxybutanoyl)oxy]propyl]trimethylazanium is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as both a hydrophilic and lipophilic molecule makes it particularly versatile in various applications .
Properties
Molecular Formula |
C11H22NO5+ |
---|---|
Molecular Weight |
248.30 g/mol |
IUPAC Name |
[(2R)-3-carboxy-2-(3-hydroxybutanoyloxy)propyl]-trimethylazanium |
InChI |
InChI=1S/C11H21NO5/c1-8(13)5-11(16)17-9(6-10(14)15)7-12(2,3)4/h8-9,13H,5-7H2,1-4H3/p+1/t8?,9-/m1/s1 |
InChI Key |
UEFRDQSMQXDWTO-YGPZHTELSA-O |
Isomeric SMILES |
CC(CC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C)O |
Canonical SMILES |
CC(CC(=O)OC(CC(=O)O)C[N+](C)(C)C)O |
Origin of Product |
United States |
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